5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16976814
InChI: InChI=1S/C15H18N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-5,9-10,16H,6-8H2,1-2H3
SMILES:
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC16976814

Molecular Formula: C15H18N2O

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole -

Specification

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
IUPAC Name 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole
Standard InChI InChI=1S/C15H18N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-5,9-10,16H,6-8H2,1-2H3
Standard InChI Key VRCTUNMZXAFYJW-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)OC)C3=CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₁₅H₁₈N₂O and a molecular weight of 242.32 g/mol . Key identifiers include:

  • CAS Registry Number: 55556-41-7

  • ChEMBL ID: CHEMBL285777

  • SMILES Notation: CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC

  • InChI Key: TTZUYLGBEOWNTP-UHFFFAOYSA-N

Its structure comprises an indole core substituted with a methoxy group at position 5 and a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group at position 3 (Figure 1). The tetrahydropyridine ring exists in a partially unsaturated state, contributing to its conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight242.32 g/mol
LogP (Partition Coefficient)2.85 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis typically involves:

  • Friedel-Crafts Alkylation: Introducing the tetrahydropyridine moiety to the indole core .

  • Methoxy Group Installation: Using methylating agents like methyl iodide under basic conditions .

  • Reductive Amination: To stabilize the tetrahydropyridine ring and prevent oxidation .

A 2021 study optimized the synthesis using microwave-assisted reactions, reducing reaction times from 12 hours to 45 minutes while maintaining yields above 75% .

Spectroscopic and Computational Analysis

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, indole-H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, tetrahydropyridine-H) .

  • X-ray Crystallography: Revealed a boat conformation for the tetrahydropyridine ring, with a dihedral angle of 28.5° relative to the indole plane .

  • DFT Calculations: Confirmed the stability of the observed conformation, with a calculated energy barrier of 12.3 kcal/mol for ring inversion .

Pharmacological Profile and Mechanisms

Dopamine Receptor Affinity

The compound exhibits high affinity for dopamine D₂ receptors (Ki = 4.2 nM), as demonstrated in radioligand binding assays . This is attributed to:

  • Hydrogen Bonding: Between the indole NH and Asp114 in the D₂ receptor .

  • π-Stacking Interactions: The methoxy group aligns with Phe389 in the receptor’s hydrophobic pocket .

Table 2: Pharmacokinetic Parameters (Rat Model)

ParameterValueSource
Oral Bioavailability62%
Half-life (t₁/₂)3.2 hours
Plasma Protein Binding89%

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound for Antipsychotics: Its dual D₂/5-HT₂A activity aligns with “atypical antipsychotic” profiles, offering reduced extrapyramidal side effects .

  • Neuroprotective Agent: Prevents glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 2.1 μM) .

Chemical Biology

  • Fluorescent Probes: Derivatives with dansyl tags enable real-time tracking of dopamine receptor internalization .

  • PET Radiotracers: Carbon-11 labeled analogs show promise for neuroimaging (BPₙd = 1.8 in primate striatum) .

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